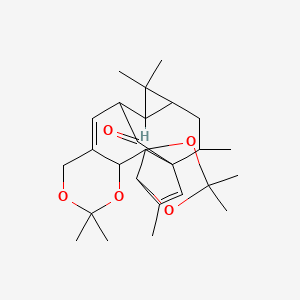

Ingénol-3,4 : 5,20-diacétonide

Vue d'ensemble

Description

L'ingénol-3,4,5,20-diacétonide est un produit naturel isolé de la plante Euphorbia. Il est connu pour ses effets antitumoraux, anti-inflammatoires et immunomodulateurs . Ce composé appartient à la classe des diterpénoïdes et a une formule moléculaire de C26H36O5 avec un poids moléculaire de 428,56 g/mol .

Applications De Recherche Scientifique

Ingenol-3,4,5,20-diacetonide has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

Biology: The compound is studied for its role in cell signaling pathways and its effects on cellular processes.

Industry: It is used in the development of pharmaceuticals and other bioactive products.

Mécanisme D'action

Target of Action

Ingenol-3,4:5,20-diacetonide is a natural compound isolated from the Euphorbia plant

Mode of Action

It is known to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects .

Biochemical Pathways

Given its anti-tumor, anti-inflammatory, and immunomodulatory effects, it can be inferred that it likely interacts with pathways related to these biological processes .

Result of Action

Ingenol-3,4:5,20-diacetonide has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects . These effects suggest that the compound may influence cellular processes such as cell proliferation, inflammation, and immune response.

Analyse Biochimique

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

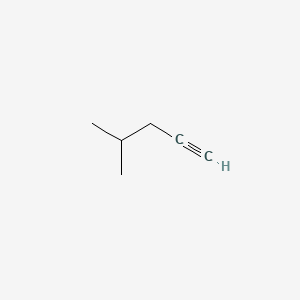

Voies de synthèse et conditions de réaction : L'ingénol-3,4,5,20-diacétonide peut être synthétisé à partir de l'ingénol, un diterpène tétracyclique polyfonctionnel, qui est isolé des graines d'Euphorbia lathyris L . La synthèse implique le traitement de l'ingénol avec de l'anhydride acétique en présence d'une base pour former le dérivé diacétonide .

Méthodes de production industrielle : La production industrielle de l'ingénol-3,4,5,20-diacétonide implique généralement l'extraction de l'ingénol à partir de sources végétales d'Euphorbia, suivie d'une modification chimique pour obtenir la forme diacétonide. Le processus comprend des étapes de purification pour garantir une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'ingénol-3,4,5,20-diacétonide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courantes :

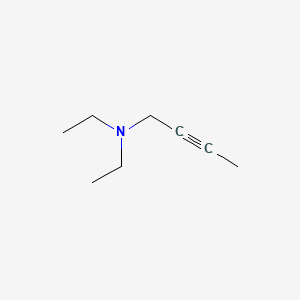

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'époxydes ou de dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes .

4. Applications de la recherche scientifique

L'ingénol-3,4,5,20-diacétonide a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers composés bioactifs.

Biologie : Le composé est étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur les processus cellulaires.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et autres produits bioactifs.

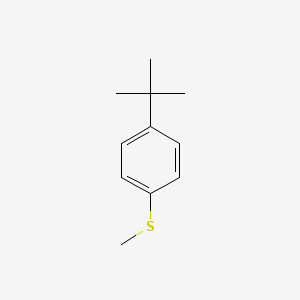

5. Mécanisme d'action

Le mécanisme d'action de l'ingénol-3,4,5,20-diacétonide implique l'activation des voies de la protéine kinase C (PKC). Cette activation conduit à la modulation de divers processus cellulaires, notamment l'apoptose et l'inflammation . Le composé cible des voies moléculaires spécifiques, telles que les voies Ras/Raf/MAPK et p38, qui sont impliquées dans la prolifération et la survie cellulaires .

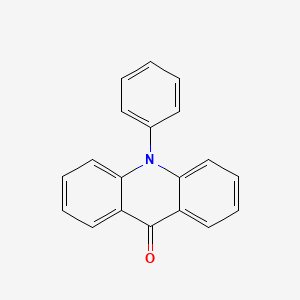

Comparaison Avec Des Composés Similaires

L'ingénol-3,4,5,20-diacétonide est unique par rapport à d'autres composés similaires en raison de ses caractéristiques structurelles spécifiques et de ses activités biologiques. Les composés similaires incluent :

Ingénol mébutate : Connu pour son utilisation dans le traitement de la kératose actinique.

Ingénol-3-angélate : Un autre dérivé avec des propriétés antitumorales.

L'ingénol-3,4,5,20-diacétonide se distingue par son double rôle dans les activités antitumorales et anti-inflammatoires, ce qui en fait un composé précieux pour diverses applications de recherche et thérapeutiques .

Propriétés

IUPAC Name |

3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKBBQPBIIZMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998786 | |

| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77573-44-5 | |

| Record name | 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

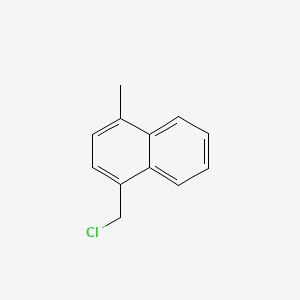

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Nitrophenyl)pyrrolo[2,1-d][1,5]benzothiazepine 5,5-dioxide](/img/structure/B1581296.png)

![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)